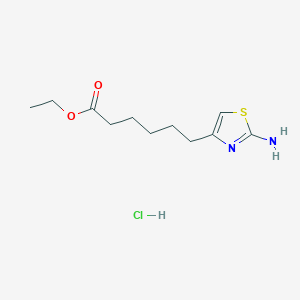

Ethyl 6-(2-amino-1,3-thiazol-4-yl)hexanoate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

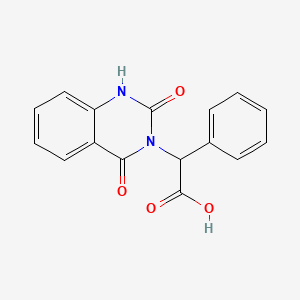

Ethyl 6-(2-amino-1,3-thiazol-4-yl)hexanoate hydrochloride is a chemical compound with the CAS Number: 2580223-11-4 . It has a molecular weight of 278.8 . This compound is used in scientific research due to its unique properties.

Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 6-(2-amino-1,3-thiazol-4-yl)hexanoate hydrochloride were not found, compounds with similar structures have been synthesized and characterized by FTIR and NMR . These compounds have shown promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .It is stored at a temperature of 4 degrees Celsius . The compound’s physical form and other properties make it valuable for studying various biological and chemical processes.

Mechanism of Action

Ethyl 6-(2-amino-1,3-thiazol-4-yl)hexanoate;hydrochloride works by binding to the glutamate transporters and blocking their activity. It does this by binding to the substrate-binding site of the transporters and preventing the uptake of glutamate into the cell. This leads to an increase in extracellular glutamate levels and can cause excitotoxicity and other harmful effects.

Biochemical and Physiological Effects:

This compound has been shown to have a variety of biochemical and physiological effects in the central nervous system. It can cause an increase in extracellular glutamate levels, which can lead to excitotoxicity and neuronal damage. It can also affect the activity of other neurotransmitters such as GABA and dopamine, and has been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

The main advantage of using Ethyl 6-(2-amino-1,3-thiazol-4-yl)hexanoate;hydrochloride in lab experiments is its ability to selectively block the activity of glutamate transporters, allowing researchers to study the effects of glutamate on neuronal function. However, this compound has some limitations as well. It is a relatively non-specific inhibitor of glutamate transporters, and can also affect the activity of other transporters and ion channels. Additionally, its effects on neuronal function can be complex and difficult to interpret, and care must be taken when interpreting results obtained using this compound.

Future Directions

There are many potential future directions for research on Ethyl 6-(2-amino-1,3-thiazol-4-yl)hexanoate;hydrochloride and glutamate transporters. One area of interest is the development of more selective inhibitors of glutamate transporters, which could allow for more precise modulation of glutamate levels in the brain. Another potential direction is the study of the role of glutamate transporters in neurodegenerative diseases such as Alzheimer's and Parkinson's, where glutamate dysregulation has been implicated in disease pathogenesis. Overall, this compound and other glutamate transporter inhibitors are powerful tools for studying the role of glutamate in the central nervous system, and have the potential to lead to many important discoveries in the future.

Synthesis Methods

Ethyl 6-(2-amino-1,3-thiazol-4-yl)hexanoate;hydrochloride can be synthesized using a variety of methods, but one of the most common is the reaction of ethyl 6-bromohexanoate with thiazole-4-carboxylic acid in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to yield the hydrochloride salt of this compound.

Scientific Research Applications

Ethyl 6-(2-amino-1,3-thiazol-4-yl)hexanoate;hydrochloride has been used extensively in scientific research to study the role of glutamate transporters in the central nervous system. It has been shown to be a potent inhibitor of the glutamate transporters EAAT1 and EAAT2, which are responsible for the majority of glutamate uptake in the brain. By blocking these transporters, this compound can increase the extracellular levels of glutamate and induce excitotoxicity in neurons. This has led to many important discoveries about the role of glutamate in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.

Safety and Hazards

The safety information for Ethyl 6-(2-amino-1,3-thiazol-4-yl)hexanoate hydrochloride indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name |

ethyl 6-(2-amino-1,3-thiazol-4-yl)hexanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2S.ClH/c1-2-15-10(14)7-5-3-4-6-9-8-16-11(12)13-9;/h8H,2-7H2,1H3,(H2,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORXKRTUACBGRRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC1=CSC(=N1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-Chlorophenyl)-2-[2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one](/img/structure/B2621295.png)

![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2621298.png)

![N-(4-acetamidophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2621300.png)

![N-(2-(diethylamino)ethyl)-4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2621301.png)

![3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2621307.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2621313.png)

![3-(3,4-Dimethoxyphenyl)-6-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2621315.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2621317.png)